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molecular formula C7H5BrN2S B1289285 4-Bromobenzo[d]thiazol-5-amine CAS No. 769-19-7

4-Bromobenzo[d]thiazol-5-amine

Cat. No. B1289285
M. Wt: 229.1 g/mol
InChI Key: FBUUMRBJJQXVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338443B2

Procedure details

A stirred solution of 3 g of 5-aminobenzothiazole in 100 ml of acetonitrile at room temperature was treated with 3.5 g of N-bromosuccinimide and the resulting solution was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure and the residue purified by silica gel chromatography (eluent cyclohexane/ethyl acetate 7:3) to afford 3.9 g of 5-amino-4-bromobenzothiazole as a pink solid. MS (ES+) 229/231 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[N:7][C:6]=2[CH:10]=1.[Br:11]N1C(=O)CCC1=O>C(#N)C>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[N:7][C:6]=2[C:10]=1[Br:11]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC=1C=CC2=C(N=CS2)C1
Name
Quantity
3.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography (eluent cyclohexane/ethyl acetate 7:3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C=CC2=C(N=CS2)C1Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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